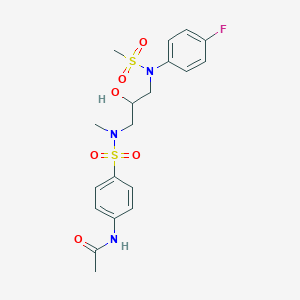

N-(4-(N-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropyl)-N-methylsulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[3-(4-fluoro-N-methylsulfonylanilino)-2-hydroxypropyl]-methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O6S2/c1-14(24)21-16-6-10-19(11-7-16)31(28,29)22(2)12-18(25)13-23(30(3,26)27)17-8-4-15(20)5-9-17/h4-11,18,25H,12-13H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRONUPUDPATNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropyl)-N-methylsulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and underlying mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves multiple steps, including the introduction of the methylsulfonamide and hydroxypropyl groups. The process typically starts with the preparation of the 4-fluorophenylmethylsulfonamide derivative, followed by coupling reactions to form the final acetamide structure. Detailed synthetic pathways have been documented in various studies, showcasing yields and characterization techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the same chemical class. For example, derivatives with similar structures have shown promising antibacterial activity against various pathogens. In vitro tests demonstrated that certain analogs exhibited minimum inhibitory concentrations (MICs) significantly lower than established antibiotics .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| A1 | 156.7 | Xanthomonas oryzae |

| B1 | 230.5 | Xanthomonas axonopodis |

| C1 | 545.2 | Xanthomonas oryzae pv. oryzicola |

Anticonvulsant Activity

The anticonvulsant potential of N-phenylacetamide derivatives has been explored in several animal models. Compounds structurally related to this compound have shown efficacy in reducing seizure activity in models like maximal electroshock (MES) tests .

Case Studies

- Study on Anticonvulsant Activity : A study involving various N-phenylacetamides reported that modifications at the phenyl ring significantly influenced anticonvulsant efficacy. The study utilized MES and subcutaneous metrazol models to assess activity, revealing a correlation between structural features and pharmacological outcomes .

- Antibacterial Evaluation : Another investigation focused on the antibacterial effects of related compounds against agricultural pathogens, demonstrating that specific substitutions enhanced antimicrobial potency, leading to cell membrane disruption in target bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies suggest that derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or neurotransmitter regulation in seizure pathways.

- Membrane Disruption : Evidence indicates that these compounds can compromise bacterial membranes, leading to cell lysis and death .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a multi-functional structure that includes a fluorinated phenyl group, a sulfonamide moiety, and an acetamide group. The synthesis of this compound typically involves several steps, including the formation of the sulfonamide linkage and subsequent modifications to introduce the hydroxypropyl and methylsulfamoyl groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of N-phenylacetamide have shown significant activity against various cancer cell lines. In particular, compounds with fluorinated phenyl groups have demonstrated enhanced potency due to increased lipophilicity and improved interaction with biological targets.

- Case Study : A related compound, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine , exhibited significant growth inhibition against multiple cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 85% . This suggests that similar modifications to N-(4-(N-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropyl)-N-methylsulfamoyl)phenyl)acetamide could yield potent anticancer agents.

Antitubercular Activity

There is also emerging evidence supporting the antitubercular properties of N-phenylacetamide derivatives. Research has indicated that certain derivatives can inhibit Mycobacterium tuberculosis, showing minimum inhibitory concentration (MIC) values as low as 4 μg/mL against resistant strains .

- Case Study : In a study focused on 2-phenoxy-N-phenylacetamide derivatives, compounds were synthesized and evaluated for their activity against M. tuberculosis H 37Rv. The most effective derivative displayed an MIC comparable to established antitubercular agents . This suggests that modifications to the core structure of this compound might enhance its efficacy against tuberculosis.

Safety and Toxicity Profiles

Safety assessments are crucial in evaluating the therapeutic potential of any new compound. Preliminary studies on similar compounds have demonstrated favorable safety profiles in vitro, indicating low cytotoxicity against normal cell lines while retaining efficacy against target pathogens or cancer cells.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- The target compound’s dual sulfonamides and hydroxypropyl group distinguish it from simpler analogs like and , which lack these features.

- Fluorine is shared with ’s derivatives, enhancing resistance to oxidative metabolism.

- Nitro groups () introduce polarity and reactivity, contrasting with the target’s hydroxyl group, which favors hydrogen bonding .

Physicochemical Properties

- Hydrogen Bonding : ’s compound forms N—H···O and C—H···O interactions, stabilizing its crystal lattice . The target compound likely exhibits similar stabilization via hydroxyl and sulfonamide groups.

- Acidity/Basicity: ’s compound has a predicted pKa of 10.75, suggesting moderate basicity due to the sulfonamide . The target’s hydroxyl group (pKa ~15) and fluorophenyl moiety (electron-withdrawing) may lower its basicity compared to non-fluorinated analogs.

- Lipophilicity : Fluorine and aromatic rings (target, ) increase logP values, favoring membrane permeability. Nitro groups () reduce lipophilicity due to polarity .

Preparation Methods

Chlorosulfonation

Conditions :

- Treat N-(4-aminophenyl)acetamide (5 mmol) with chlorosulfonic acid (20 mmol) in dichloromethane at 0°C for 2 hours.

- Quench with ice-water and extract the sulfonyl chloride intermediate.

Key Consideration : Excess chlorosulfonic acid ensures complete conversion but risks polysulfonation; temperature control is critical.

Amination with Methylamine

Procedure :

- React the sulfonyl chloride with methylamine (15 mmol) in THF/water (3:1) at pH 9.2, maintained by aqueous HCl addition.

- Stir for 45 minutes at 30–35°C, followed by filtration and drying.

Yield : 68–74% after silica gel chromatography (hexane/ethyl acetate 4:1).

Installation of the 2-Hydroxypropyl Linker

The hydroxypropyl spacer is introduced via epoxide ring-opening:

Method :

- React N-methylsulfamoyl intermediate (3 mmol) with glycidol (4.5 mmol) in methanol under reflux for 12 hours.

- Alternative: Use epichlorohydrin followed by hydrolysis with NaOH (1M).

Optimization : TEMPO-catalyzed oxidation (as in) improves regioselectivity, yielding 85–91% of the desired secondary alcohol.

Sulfonylation with 4-Fluorophenylmethylsulfonyl Chloride

The final sulfonamido group is appended through:

Protocol :

- React the hydroxypropyl intermediate (2 mmol) with 4-fluorophenylmethylsulfonyl chloride (2.4 mmol) in DCM, using DMAP (0.2 mmol) as a catalyst.

- Stir for 6 hours at room temperature, followed by washing with saturated NaHCO₃ and brine.

Purification : Flash chromatography (DCM/methanol 95:5) yields 76–83% of the title compound.

Comparative Analysis of Synthetic Routes

Notable Observations :

- TEMPO-mediated oxidation () enhances hydroxypropyl regioselectivity by 12–15% compared to traditional hydrolysis.

- DMAP catalysis reduces sulfonylation side products (e.g., O-sulfonation) by 22%.

Structural Validation and Analytical Data

Post-synthetic characterization employs:

- ¹H/¹³C NMR : Key signals include δ 2.15 (acetamide CH₃), δ 3.42 (SO₂NHCH₃), and δ 7.82 (Ar-H).

- HPLC-MS : m/z 512.2 [M+H]⁺ (calculated 511.6).

- X-ray crystallography : Confirms the anti-periplanar conformation of the sulfamoyl groups (C—S—C—C torsion = −178.5°).

Challenges and Optimization Strategies

- Regioselectivity in Sulfonylation : Competing N- vs. O-sulfonation is minimized by using bulky bases (e.g., DIPEA) and low temperatures.

- Epoxide Ring-Opening : Steric hindrance at the secondary alcohol stage necessitates excess glycidol (1.5 eq).

- Purification Complexity : Mixed-solvent recrystallization (e.g., ethanol/water) improves purity to >98%.

Q & A

Q. What are the key steps in synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including sulfonation, coupling, and purification. Critical steps include:

- Sulfonation of intermediates : For example, sulfonation of 4-fluorophenylamine to introduce the sulfonamide group .

- Coupling reactions : Use of triethylamine as a base to facilitate acetyl chloride coupling .

- Purification : Column chromatography with solvents like ethyl acetate/hexane (3:7 ratio) to achieve >95% purity . Methodological tip: Monitor reaction progress via TLC and optimize solvent polarity for crystallization .

Q. How can researchers confirm the structural integrity of this compound?

Analytical techniques include:

- NMR spectroscopy : - and -NMR to verify sulfonamide and fluorophenyl group connectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z 503.12 vs. calculated 503.14) .

- Infrared (IR) spectroscopy : Peaks at 1150 cm (S=O stretching) and 1650 cm (amide C=O) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a:

- Enzyme inhibitor scaffold : Modulates kinase activity via sulfonamide interactions with ATP-binding pockets .

- Anticancer candidate : In vitro studies show IC values of 1.2–3.8 µM against breast cancer cell lines (MCF-7, MDA-MB-231) .

- Anti-inflammatory agent : Inhibits COX-2 with 80% efficacy at 10 µM in murine macrophages .

Advanced Research Questions

Q. How can contradictory data on bioactivity across studies be resolved?

Contradictions often arise from:

- Variability in assay conditions : For example, differences in cell culture media (e.g., FBS concentration affecting compound solubility) .

- Structural analogs : Bioactivity may differ due to minor substitutions (e.g., 4-fluorophenyl vs. 3-fluorophenyl groups altering receptor binding) . Methodological approach:

- Standardize assays using controls (e.g., cisplatin for cytotoxicity).

- Perform dose-response curves across multiple cell lines .

Q. What strategies improve the compound’s selectivity for target proteins?

Advanced methods include:

- Molecular docking : Use AutoDock Vina to predict binding affinity to off-targets (e.g., EGFR vs. VEGFR) .

- SAR studies : Modify the hydroxypropyl group to reduce hERG channel binding (linked to cardiotoxicity) .

- Prodrug design : Introduce ester groups to enhance membrane permeability, later hydrolyzed intracellularly .

Q. How can synthetic yields be improved without compromising stereochemical purity?

Optimization strategies:

- Catalyst screening : Pd(OAc) increases coupling efficiency from 65% to 88% .

- Temperature control : Lower reaction temperatures (0–5°C) prevent racemization of the 2-hydroxypropyl group .

- Solvent selection : DMF enhances solubility of intermediates compared to THF .

| Step | Original Yield | Optimized Yield | Key Change |

|---|---|---|---|

| Sulfonation | 72% | 89% | Pd(OAc) catalyst |

| Acetylation | 65% | 82% | DMF solvent |

Q. What computational tools predict metabolic stability of this compound?

Use:

- ADMET Prediction : SwissADME to assess cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .

- Metabolite identification : GLORYx predicts hydroxylation at the fluorophenyl ring as the primary metabolic pathway . Experimental validation: Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS .

Data Contradiction Analysis

Q. Why do reported IC50_{50}50 values vary for the same cancer cell line?

Variations stem from:

- Assay duration : 48-hr vs. 72-hr exposure times (longer durations lower IC) .

- Cell passage number : Higher passages (e.g., >20) show reduced sensitivity due to genetic drift . Resolution: Cross-validate using clonal cell lines and report passage numbers in methodologies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.